![molecular formula C14H11F2NO3S B124525 6,7-二氟-1-甲基-4-氧代-1,4-二氢-[1,3]噻唑并[3,2-a]喹啉-3-羧酸乙酯 CAS No. 113046-72-3](/img/structure/B124525.png)

6,7-二氟-1-甲基-4-氧代-1,4-二氢-[1,3]噻唑并[3,2-a]喹啉-3-羧酸乙酯

描述

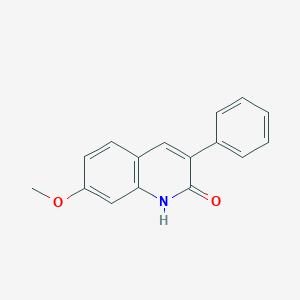

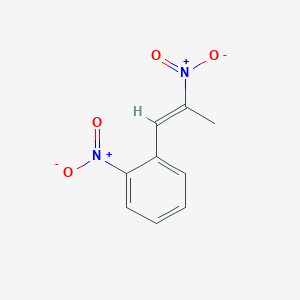

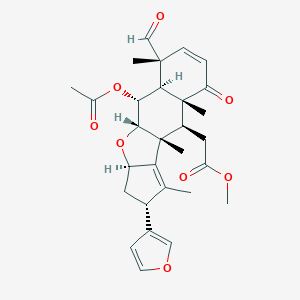

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has been identified to have bactericidal activity .

Molecular Structure Analysis

The molecular formula of this compound is C14H11F2NO3S . It has a molecular weight of 311.31 . The InChI code is 1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 436.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.3±3.0 kJ/mol . The flash point is 218.0±28.7 °C . The index of refraction is 1.625 . The molar refractivity is 73.2±0.4 cm3 .科学研究应用

抗菌剂

该化合物已被鉴定具有杀菌活性 . 它可用于开发新型抗生素,特别是针对耐药菌株。该领域的研究集中在了解作用机制和优化化合物以提高疗效和降低毒性。

有机合成中间体

由于其独特的结构,该化合物在合成更复杂的的有机分子中用作中间体 . 它在构建含有噻唑并喹啉母核的分子方面特别有用,而噻唑并喹啉母核是许多具有药理活性的化合物的核心结构。

含氟化合物研究

氟原子的存在使该化合物成为含氟有机化合物研究的关注对象 . 这些研究旨在探索氟化对有机分子生物活性和稳定性的影响。

材料科学

研究人员正在研究该化合物在材料科学中的应用,特别是在具有特定电子或光学特性的新型有机材料的创建中 . 氟原子可能会影响材料的特性,例如其折射率或电导率。

农业化学

在农业化学中,该化合物有可能用于开发新型杀虫剂或除草剂 . 其在各种环境条件下的有效性和安全性是研究的关键领域。

化学教育

作为一种具有复杂结构和多个官能团的化合物,它在高等有机化学课程中用作教学目的的绝佳示例 . 它可以用来阐释立体化学、亲核取代反应和含氟化合物的性质等概念。

分析化学

该化合物可用作HPLC或质谱等分析方法中的标准品或参考品 . 其独特的化学性质使其可用于方法开发和校准。

药理学研究

鉴于其结构复杂性,该化合物可能具有多种尚未发现的药理作用。 该领域的研究将涉及对该化合物进行针对不同生物靶点的筛选,以确定潜在的治疗应用 .

作用机制

Target of Action

It is mentioned that this compound has bactericidal activity , suggesting that it may target bacterial cells or specific proteins within these cells.

Mode of Action

Given its bactericidal activity , it is likely that it interacts with its targets in a way that inhibits bacterial growth or survival

Biochemical Pathways

Given its bactericidal activity , it may affect pathways essential for bacterial survival or growth. The downstream effects of these pathway disruptions would likely include bacterial death or growth inhibition.

Result of Action

Given its bactericidal activity , it can be inferred that the compound likely causes bacterial death or inhibits bacterial growth.

属性

IUPAC Name |

ethyl 6,7-difluoro-1-methyl-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJUEXKIHKGFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439044 | |

| Record name | Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113046-72-3 | |

| Record name | Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113046-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6,7-difluoro-1-methyl-4-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate in pharmaceutical chemistry?

A1: Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate serves as a crucial intermediate in the synthesis of Prulifloxacin (NM441) [, ]. This compound represents a new generation of tricyclic quinolone antibacterial agents. The research highlights the development of a practical and efficient synthesis route for this key intermediate, potentially contributing to the large-scale production of Prulifloxacin.

Q2: What are the innovative synthetic strategies for 2-thioquinoline skeletons described in the research?

A2: The research presents two novel approaches to synthesize 2-thioquinoline skeletons []. The first involves the intramolecular cyclization of an N,S-acetal, synthesized from 2,4,5-trifluorobenzoic acid. The second utilizes a regioselective attack of ethyl acetate's lithium enolate on a unique 2-(methylthio)-4H-[3,1]benzothiazine-4-one, followed by intramolecular cyclization of the resulting β-ketoester. These new methods offer versatile pathways for constructing the 2-thioquinoline scaffold, potentially leading to new drug discoveries.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)

![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)

![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)